molecular formula C11H8ClF3N4O2 B11797877 Ethyl 2-(3-chloropyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate

Ethyl 2-(3-chloropyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate

Cat. No.: B11797877
M. Wt: 320.65 g/mol
InChI Key: WRCRKHBCLQJRHK-UHFFFAOYSA-N
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Description

Ethyl 2-(3-chloropyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chloropyridinyl group, a trifluoromethyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-chloropyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate typically involves multi-step organic reactions. One common method involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring. The chloropyridinyl and trifluoromethyl groups are introduced through subsequent substitution reactions. The reaction conditions often require the use of catalysts, such as copper(I) iodide, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-chloropyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 2-(3-chloropyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: Research into its potential therapeutic applications includes its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: The compound’s stability and reactivity make it suitable for use in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which Ethyl 2-(3-chloropyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets with high affinity, potentially modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(3-chloropyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate is unique due to its combination of a triazole ring and trifluoromethyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C11H8ClF3N4O2

Molecular Weight

320.65 g/mol

IUPAC Name

ethyl 2-(3-chloropyridin-2-yl)-5-(trifluoromethyl)triazole-4-carboxylate

InChI

InChI=1S/C11H8ClF3N4O2/c1-2-21-10(20)7-8(11(13,14)15)18-19(17-7)9-6(12)4-3-5-16-9/h3-5H,2H2,1H3

InChI Key

WRCRKHBCLQJRHK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(N=C1C(F)(F)F)C2=C(C=CC=N2)Cl

Origin of Product

United States

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